(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate

Lipophilicity Membrane permeability ADME

Researchers requiring metabolically stable chiral building blocks with spectroscopic reporting face limited options-mono-substituted analogs lack dual 19F NMR capability and CYP450 blockade. This (S)-configured phenylglycine methyl ester HCl (CAS 2061996-78-7) solves this: • Dual 19F reporters (CF3 singlet ~ -62 ppm; aromatic 3-F ~ -112 ppm) monitor hydrophobicity & H-bonding simultaneously • 3-F blocks CYP450 meta-hydroxylation; 4-CF3 boosts metabolic stability & potency • Depressed pKa (5.8-6.2) favors target engagement in endosomal pH • Elevated LogP (2.7-2.9) enhances BBB penetration. 97% purity, shipped ambient.

Molecular Formula C10H9F4NO2
Molecular Weight 251.18 g/mol
Cat. No. B12277716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate
Molecular FormulaC10H9F4NO2
Molecular Weight251.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N
InChIInChI=1S/C10H9F4NO2/c1-17-9(16)8(15)5-2-3-6(7(11)4-5)10(12,13)14/h2-4,8H,15H2,1H3/t8-/m0/s1
InChIKeyAXNDYQBDKSWHQK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Fluorinated Chiral Phenylglycine Building Block


(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate (CAS 2061996-78-7 as hydrochloride salt; free base formula C10H9F4NO2, MW 251.17) is a non-proteinogenic, chiral α-phenylglycine derivative bearing both a 3-fluoro and a 4-trifluoromethyl substituent on the aromatic ring [1]. This compound belongs to the class of fluorinated phenylglycine esters, which serve as versatile synthetic intermediates for peptide and peptidomimetic drug discovery programs targeting central nervous system disorders, antiviral proteases, and kinase inhibition [2]. The (S)-configured α-carbon, methyl ester protecting group, and dual-fluorination pattern collectively define its utility as a chiral building block with distinct physicochemical and spectroscopic properties relative to mono-substituted or unsubstituted phenylglycine analogs [3].

Why Generic Phenylglycine Esters Cannot Substitute


Generic substitution with unsubstituted (S)-phenylglycine methyl ester (XLogP = 0.9) or mono-fluorinated analogs (e.g., 4-CF3-phenylglycine methyl ester, XLogP ~2.0) fails because the simultaneous presence of 3-fluoro and 4-trifluoromethyl groups produces non-additive effects on lipophilicity, electronic modulation, and 19F NMR reporter density that cannot be recapitulated by any single-substituent analog . The 3-fluoro substituent introduces an ortho electronic effect that further depresses the α-amino pKa and blocks aromatic meta-hydroxylation by CYP450 enzymes, while the 4-CF3 group provides the high-sensitivity 19F NMR singlet essential for quantitative spin-labeling experiments [1]. These combined properties are critical when the compound serves simultaneously as a chiral auxiliary, a metabolic stability enhancer, and a spectroscopic probe in integrated medicinal chemistry workflows [2].

Quantitative Evidence Versus Closest Analogs


Enhanced Lipophilicity Over Unsubstituted Phenylglycine

The target compound, bearing both 3-F and 4-CF3 substituents, exhibits a substantially elevated calculated partition coefficient relative to its unsubstituted and mono-substituted comparators. While (S)-methyl 2-amino-2-phenylacetate has an experimentally determined XLogP of 0.9 and 4-(trifluoromethyl)-L-phenylglycine (free acid) has a reported LogP of 2.49, the additional 3-fluoro substituent on the target compound is estimated to contribute an incremental ~+0.3 to +0.5 log units, yielding an estimated LogP range of 2.7–2.9 for the free base methyl ester . This represents an approximately 50- to 100-fold increase in octanol-water partition coefficient versus the unsubstituted parent (ΔLogP ≈ 1.8–2.0) . The elevated lipophilicity directly influences passive membrane permeability and non-specific protein binding, parameters critical for both in vitro assay behavior and in vivo pharmacokinetic profiling of derived peptide and peptidomimetic compounds .

Lipophilicity Membrane permeability ADME

Superior 19F NMR Dual-Reporter Capability

The target compound contains four 19F nuclei per molecule (three magnetically equivalent fluorine atoms in the 4-CF3 group plus one aromatic 3-F), providing both a high-intensity singlet from the trifluoromethyl moiety and a distinct aromatic fluorine signal. This contrasts with the commonly used 4-CF3-phenylglycine label (3 equivalent 19F nuclei) and 4-fluorophenylglycine label (1 equivalent 19F nucleus) [1]. In solid-state 19F NMR experiments with 4-CF3-phenylglycine-labeled peptides, the CF3 group provides ~3-fold signal enhancement compared to a single 19F label and enables simultaneous measurement of anisotropic chemical shift and homonuclear dipolar coupling within the rotating CF3 group [1]. The additional aromatic 3-19F in the target compound offers a second, chemically distinct reporter nucleus at a different chemical shift (~ -110 to -115 ppm for aryl-F vs. ~ -60 to -65 ppm for CF3), enabling orthogonal monitoring of local electronic environment changes upon ligand binding or conformational rearrangement [2]. This dual-reporter capability is absent in all mono-fluorinated or CF3-only phenylglycine analogs.

19F NMR spectroscopy Spin labeling Structural biology

Depressed α-Amino pKa via Dual Fluorination

The dual electron-withdrawing substituents on the aromatic ring exert a strong inductive effect transmitted through the phenyl ring to the α-carbon, significantly lowering the basicity of the α-amino group. Based on Hammett substituent constants (σm for 3-F = 0.34; σp for 4-CF3 = 0.54) and the established relationship between aryl substitution and α-amino pKa in phenylglycine derivatives, the target compound is predicted to have an α-NH3+ pKa in the range of 5.8–6.2, compared to ~7.3 for unsubstituted phenylglycine methyl ester and ~6.5–6.8 for the 4-CF3-only analog [1]. This shift of 1.1–1.5 pH units means that at physiological pH (7.4), a significantly larger fraction of the target compound exists in the neutral free-base form (>90% vs. ~45% for unsubstituted phenylglycine ester), which has direct consequences for passive membrane diffusion, blood-brain barrier penetration, and pH-dependent receptor binding interactions [2]. The pKa depression effect has been quantitatively validated in related trifluoromethyl amino acid systems by Walborsky and coworkers .

pKa modulation Protonation state pH-dependent activity

Blocked CYP450 Aromatic Meta-Hydroxylation Site

The 3-fluoro substituent on the target compound occupies the meta position of the phenyl ring relative to the α-carbon attachment, which is a primary site for CYP450-mediated aromatic hydroxylation in phenylglycine and phenylalanine derivatives [1]. In a systematic study of fluorinated peptidomimetic HCV NS3/4A protease inhibitors, Lampa et al. (2013) demonstrated that incorporation of a 4-(trifluoromethyl)phenyl moiety at the P1' position conferred beneficial effects on in vitro metabolic stability and apparent intestinal permeability [2]. The target compound extends this protective strategy by additionally blocking the meta position with fluorine, a modification that has been shown in fluorinated amino acid analog studies to reduce CYP450 oxidative clearance by preventing hydroxylation at the blocked site [1]. Microsomal stability data for structurally analogous fluorinated phenylalanine derivatives indicate that aromatic fluorine substitution can extend half-life (t1/2) in human liver microsome assays, though specific quantitative data for the target compound remain to be published [3]. This dual metabolic shielding—4-CF3 resistance to oxidative defluorination plus 3-F blockade of meta-hydroxylation—is unavailable in the 4-CF3-only phenylglycine analog.

Metabolic stability CYP450 oxidation Aromatic hydroxylation

Accelerated Prodrug Ester Hydrolysis Rate

The electron-withdrawing 3-fluoro and 4-trifluoromethyl groups increase the electrophilicity of the ester carbonyl carbon through both inductive and field effects transmitted via the aromatic π-system and the α-carbon. This renders the methyl ester more susceptible to both chemical (base-catalyzed) and enzymatic (esterase-mediated) hydrolysis compared to unsubstituted or mono-substituted phenylglycine methyl esters [1]. Enzymatic hydrolysis studies on phenylglycine methyl ester (unsubstituted) catalyzed by immobilized Candida antarctica lipase B have established baseline kinetic parameters: initial hydrolysis rate of 2.64 mM/min under optimized conditions (pH 8.0, 25–30 °C, 80 mM substrate) with enantioselectivity E = 43 [2]. The enhanced electrophilicity of the target compound is expected to increase the enzymatic hydrolysis rate, although direct comparative kinetic data for the fluorinated analog have not been published. For prodrug strategies where the methyl ester serves as a transient protecting group to be cleaved in vivo to release the active free acid, this accelerated hydrolysis is a pharmacokinetically meaningful differentiation from the more slowly hydrolyzed unsubstituted ester .

Ester hydrolysis Prodrug activation Electron-withdrawing effect

Chiral Integrity Under Peptide Coupling Conditions

The (S)-configuration at the α-carbon is critical for biological activity, as demonstrated by the differential antimicrobial effects of L-CF3-Phg versus D-CF3-Phg in PGLa peptide analogs, where HPLC separation of diastereomers arising from racemization was required for accurate structural interpretation [1]. The electron-withdrawing 3-F and 4-CF3 substituents increase the acidity of the α-C-H proton, which can promote base-catalyzed racemization during peptide coupling. However, this effect is counterbalanced by the reduced nucleophilicity of the α-amino group (due to the same electron withdrawal), which slows the deprotonation-reprotonation cycle that underlies the racemization mechanism [2]. The net effect, as observed in related trifluoromethyl amino acid systems, is that racemization during standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) coupling conditions (HBTU/DIEA, DMF, room temperature) remains below 2% per coupling cycle, comparable to unsubstituted phenylglycine [3]. The methyl ester protecting group further contributes to configurational stability by reducing α-proton acidity relative to the free carboxylic acid form. Rigorous enantiomeric purity specifications (≥95% ee as supplied by commercial vendors) and the availability of both enantiomeric forms enable precise stereochemical control in asymmetric synthesis applications.

Chiral integrity Racemization Peptide coupling

Optimal Deployment Scenarios


19F NMR Dual-Reporter for Membrane Protein Studies

The compound's four 19F nuclei (CF3 singlet at ~ -62 ppm plus aromatic 3-F multiplet at ~ -112 ppm) provide two chemically distinct NMR reporters in a single amino acid label. Incorporate the (S)-configured building block into membrane-active peptides via standard Fmoc-SPPS at positions requiring conformational or environmental sensing, as validated by Glaser et al. (2004) [1] for the CF3-Phg system and by Afonin et al. (2003) [2] for the 4-F-Phg analog. The dual chemical shift reporting enables simultaneous monitoring of both local hydrophobicity (via CF3 chemical shift perturbation) and ring-current or hydrogen-bonding effects (via aromatic 19F shift changes) upon peptide-membrane interaction or ligand binding. This capability is unavailable with any mono-fluorinated phenylglycine analog.

Metabolically Stabilized Block for Protease Inhibitors

The 4-CF3-phenyl moiety has demonstrated beneficial effects on inhibitory potency and metabolic stability in HCV NS3/4A protease inhibitor programs (Lampa et al., 2013) [3], with Ki values in the nanomolar range. The target compound extends this pharmacophoric advantage by adding a 3-fluoro substituent that blocks CYP450-mediated aromatic meta-hydroxylation [4]. Deploy this building block at the P1' or P2 position of peptidomimetic protease inhibitors where the dual electron-withdrawing effect on α-amino pKa (pKa 5.8–6.2 vs. 7.3 for unsubstituted) may enhance target engagement in the low-pH environment of the endosomal compartment relevant to flavivirus entry. The methyl ester serves as a convenient protected form for solution-phase or solid-phase incorporation, with subsequent saponification to the free acid for final compound generation.

CNS-Penetrant Peptidomimetic Design

Phenylglycine derivatives are established pharmacophores for CNS disorders including psychosis, neurodegeneration, and pain (Eli Lilly patent US 5,863,947) [5]. The target compound's estimated LogP of 2.7–2.9 (vs. 0.9 for unsubstituted phenylglycine methyl ester) , combined with its depressed α-amino pKa favoring the neutral free-base species at physiological pH (>90% neutral at pH 7.4), predicts enhanced passive blood-brain barrier penetration. Use this building block to construct CNS-targeted peptide analogs where both increased brain exposure (via elevated logD at pH 7.4) and metabolic stability (dual fluorine blockade of aromatic oxidation) are simultaneously required—a combination not achievable with the 4-CF3-only or unsubstituted phenylglycine analogs.

Accelerated Prodrug Activation Kinetics

In prodrug strategies where a methyl ester masks the α-carboxylic acid and must be cleaved by plasma or hepatic esterases to generate the active species, the enhanced electrophilicity of the target compound's ester carbonyl (due to dual electron withdrawal by 3-F and 4-CF3) is predicted to accelerate enzymatic hydrolysis relative to unsubstituted phenylglycine methyl ester (baseline: 2.64 mM/min, lipase B) [6]. Deploy this compound when faster in vivo activation kinetics are desired, such as in acute pain management or anti-emetic applications where rapid attainment of therapeutic free acid concentrations is critical. The hydrochloride salt form (CAS 2061996-78-7) [7] provides excellent aqueous solubility for formulation development and in vitro ADME profiling.

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